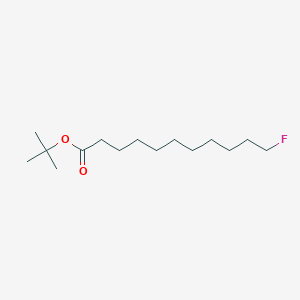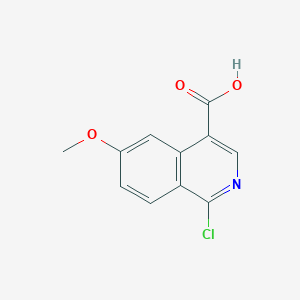
1-Chloro-6-methoxyisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-methoxyisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C11H8ClNO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxyisoquinoline-4-carboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-1-chloro-6-methoxyisoquinoline with tert-butyllithium in tetrahydrofuran at low temperatures (-78°C). This reaction forms an intermediate, which is then treated with carbon dioxide to yield the desired carboxylic acid .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Chloro-6-methoxyisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-6-methoxyisoquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets of target proteins, influencing their function.
Comparison with Similar Compounds
4-Chloro-6-methoxyquinoline-3-carboxylic acid ethyl ester: This compound shares a similar core structure but differs in the position of the chlorine atom and the presence of an ethyl ester group.
1-Chloro-6-methoxyisoquinoline: This compound lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
Uniqueness: 1-Chloro-6-methoxyisoquinoline-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the isoquinoline ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-chloro-6-methoxyisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-6-2-3-7-8(4-6)9(11(14)15)5-13-10(7)12/h2-5H,1H3,(H,14,15) |
InChI Key |
LXQRXZHJJBFOSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one](/img/structure/B13339202.png)
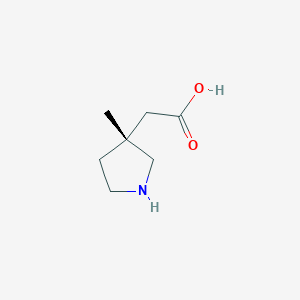
![4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13339211.png)
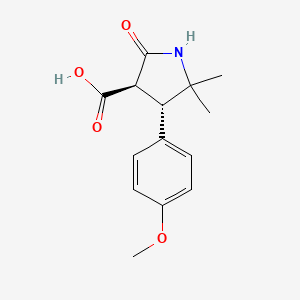
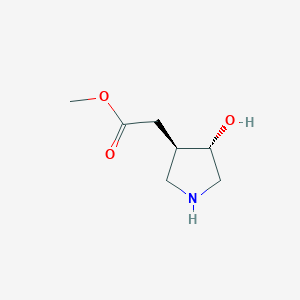
![3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13339219.png)
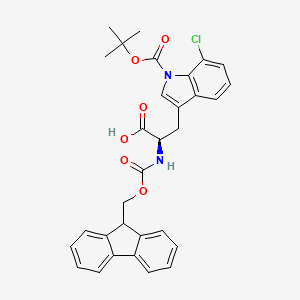
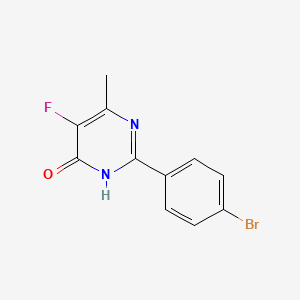

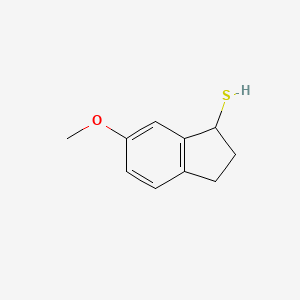
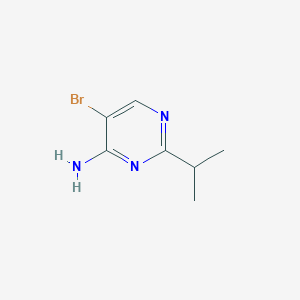
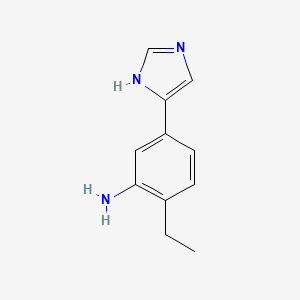
![tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13339253.png)
